molecular formula C22H23N5O4S B6572241 ethyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 921789-24-4

ethyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate

Número de catálogo: B6572241
Número CAS: 921789-24-4
Peso molecular: 453.5 g/mol
Clave InChI: XPYGXCLTBNHOJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a fused imidazo-triazole core, a 4-methoxyphenyl substituent, and a sulfanyl acetamido benzoate ester group. The sulfanyl acetamido linkage provides conformational flexibility, enabling interactions with biological targets such as enzymes or receptors .

Synthetic routes for analogous compounds involve nucleophilic substitution of thiol-containing intermediates with bromoacetamide derivatives (e.g., 2-bromoacetamide) under basic conditions . The benzoate ester group is typically introduced via esterification of carboxylic acid precursors with ethanol .

Propiedades

IUPAC Name

ethyl 4-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-3-31-20(29)15-4-6-16(7-5-15)23-19(28)14-32-22-25-24-21-26(12-13-27(21)22)17-8-10-18(30-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYGXCLTBNHOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on core scaffolds, substituents, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Biological Activity Reference
Ethyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl, sulfanyl acetamido benzoate Under investigation N/A
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate 1,2,4-Triazole 4-Acetylaminophenoxymethyl, sulfanyl acetamido benzoate Anti-inflammatory
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide 1,2,4-Triazole 4-Chlorophenyl, p-tolylaminomethyl, sulfanyl acetamide Antimicrobial
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester Thiadiazole + pyridine Benzoylimino, phenyl, methyl nicotinic ester Anticancer (in vitro)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl acetamide Anti-exudative (analgesic)

Key Observations:

Core Scaffold Influence :

  • The imidazo[2,1-c][1,2,4]triazole core in the target compound offers enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler 1,2,4-triazole derivatives . This may improve target binding affinity in enzyme inhibition.
  • Thiadiazole -containing analogs (e.g., compound 8a in ) demonstrate superior anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases.

Substituent Effects: The 4-methoxyphenyl group in the target compound likely improves metabolic stability over non-substituted aryl groups (e.g., phenyl in ) by reducing oxidative degradation . Sulfanyl acetamido linkages, common across all compared compounds, enhance solubility and enable covalent interactions with cysteine residues in enzymes .

Biological Activity: Triazole derivatives with chlorophenyl or p-tolylaminomethyl groups (e.g., ) show broad-spectrum antimicrobial activity, while benzoylimino-thiadiazole hybrids (e.g., ) are more selective for cancer cells. The target compound’s benzoate ester group may confer anti-inflammatory properties akin to compound 20 in , which inhibits COX-2 (IC~50~ = 1.2 µM).

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving alkylation of thiol intermediates (similar to ), whereas simpler triazole derivatives (e.g., ) are synthesized in fewer steps with higher yields (>80%).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.